7-Oxodehydroabietic acid

Description

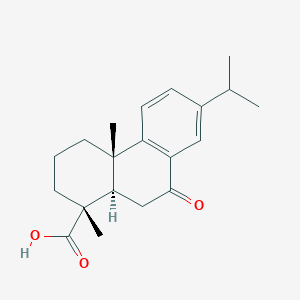

RN refers to (1R-(1alpha,4beta,10aalpha))-isomer; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWJSDLNPCSSNW-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075074 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-55-4 | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXODEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Oxodehydroabietic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodehydroabietic acid, a bioactive abietane (B96969) diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various coniferous species. Furthermore, this document presents in-depth experimental protocols for the isolation and purification of this compound from its natural matrices. A key focus is placed on the methodologies employed in extraction and chromatographic separation, providing researchers with the necessary details to replicate and adapt these procedures. Additionally, this guide elucidates the mechanism by which this compound acts as an antagonist to the insect juvenile hormone, a critical pathway for potential insecticide development. This is accompanied by a visual representation of the signaling pathway to facilitate a deeper understanding of its mode of action.

Natural Sources of this compound

This compound is a naturally occurring oxidized resin acid primarily found in trees of the Pinaceae family. Its presence has been identified in various parts of these plants, including the resin, bark, roots, and heartwood. While qualitative data confirms its existence in numerous species, specific quantitative yields are not consistently reported across the literature. The following table summarizes the known natural sources of this compound.

| Family | Genus | Species | Plant Part(s) |

| Pinaceae | Pinus | Pinus densiflora (Japanese Red Pine) | Roots, Resin |

| Pinaceae | Pinus | Pinus massoniana (Masson's Pine) | Resin, Heartwood |

| Pinaceae | Picea | Picea abies (Norway Spruce) | Bark |

| Pinaceae | Picea | Picea morrisonicola (Taiwan Spruce) | Heartwood |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

Isolation from Picea abies (Norway Spruce) Bark

This protocol is adapted from a study focused on the phytochemical investigation of sawmill waste from Picea abies debarking.[1]

2.1.1. Materials and Equipment

-

Dried and powdered Picea abies bark

-

Silica (B1680970) gel for column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Standard laboratory glassware

2.1.2. Extraction Procedure

-

Sequential Soxhlet Extraction:

-

A sample of dried and powdered Picea abies bark is subjected to sequential extraction with solvents of increasing polarity.

-

Begin with a thorough extraction with cyclohexane to remove nonpolar compounds.

-

Follow with an extraction using dichloromethane.

-

Finally, extract the bark material with methanol.

-

-

Solvent Evaporation:

-

The dichloromethane and methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude dichloromethane extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a nonpolar mobile phase and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

-

Semi-preparative HPLC:

-

Fractions enriched with this compound from the silica gel column are further purified using a semi-preparative HPLC system.

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

The elution is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.

-

-

Final Product:

-

The solvent from the collected HPLC fraction is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

General Protocol for Isolation from Pinus Species Resin

While a specific detailed protocol for Pinus densiflora roots was not available in the cited literature, a general approach for isolating diterpene resin acids from pine resin can be outlined.

2.2.1. Materials and Equipment

-

Pine resin (e.g., from Pinus densiflora or Pinus massoniana)

-

Dichloromethane or diethyl ether

-

Aqueous sodium bicarbonate solution (e.g., 5% w/v)

-

Hydrochloric acid (e.g., 1 M)

-

Silica gel for column chromatography

-

Crystallization solvents (e.g., acetone, hexane)

-

Standard laboratory glassware

2.2.2. Extraction and Acid-Base Partitioning

-

Dissolution: Dissolve the pine resin in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Liquid-Liquid Extraction:

-

Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium bicarbonate. The acidic resin acids, including this compound, will partition into the aqueous basic layer as their sodium salts.

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral components.

-

-

Acidification and Re-extraction:

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the resin acid salts, causing them to precipitate or become soluble in an organic solvent.

-

Extract the acidified aqueous layer with a fresh portion of dichloromethane or diethyl ether. The this compound will now be in the organic layer.

-

-

Washing and Drying: Wash the organic layer with water to remove any residual acid and then dry it over anhydrous sodium sulfate.

-

Solvent Evaporation: Remove the solvent under reduced pressure to obtain a crude mixture of resin acids.

2.2.3. Purification

-

Silica Gel Column Chromatography: Purify the crude resin acid mixture using silica gel column chromatography as described in section 2.1.3.

-

Crystallization: Fractions containing pure this compound can be further purified by crystallization from a suitable solvent system, such as acetone-hexane.

Mechanism of Action: Disruption of Insect Juvenile Hormone Signaling

This compound has been identified as an antagonist of the insect juvenile hormone (JH). This antagonistic activity disrupts the normal endocrine function in insects, making it a potential candidate for the development of novel insecticides. The juvenile hormone signaling pathway is crucial for regulating metamorphosis and reproduction in insects.

The key players in this pathway are the juvenile hormone receptor, which is a heterodimer of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC), also known as Taiman (Tai). In the presence of juvenile hormone, Met and SRC form a complex that binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding initiates the transcription of genes that maintain the larval state and prevent metamorphosis. One of the critical downstream target genes is Krüppel-homolog 1 (Kr-h1), which acts as a key repressor of metamorphosis.

This compound exerts its antagonistic effect by interfering with the juvenile hormone-mediated binding of Met and SRC. By preventing the formation of the active Met-SRC complex, this compound inhibits the transcription of JH-responsive genes like Kr-h1. This disruption of the signaling cascade can lead to developmental abnormalities and impaired reproduction in insects.

Below is a diagram illustrating the juvenile hormone signaling pathway and the antagonistic action of this compound.

Conclusion

This compound represents a promising natural product with potential applications in agriculture and medicine. Its prevalence in coniferous trees, particularly in forestry byproducts like bark, makes it an accessible target for isolation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to purify this compound for further investigation. Understanding its mechanism of action as a juvenile hormone antagonist opens avenues for the development of new and potentially more environmentally benign insecticides. Further research is warranted to quantify the yields of this compound from various natural sources and to fully explore its range of biological activities.

References

7-Oxodehydroabietic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Oxodehydroabietic acid, a diterpene resin acid with significant potential in various therapeutic areas. This document covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known signaling pathway interactions.

Chemical Structure and Properties

This compound is a derivative of dehydroabietic acid, characterized by a ketone group at the C-7 position of its tricyclic diterpenoid structure.[1] This modification significantly influences its biological activity.

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 18684-55-4 | [1] |

| Molecular Formula | C₂₀H₂₆O₃ | [1] |

| Molecular Weight | 314.42 g/mol | [1] |

| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-2,3,4,10,10a-pentahydrophenanthrene-1-carboxylic acid | [2] |

| SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC--INVALID-LINK--(C)C(=O)O)C | [2] |

| InChI | InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | [2] |

| InChIKey | MSWJSDLNPCSSNW-MISYRCLQSA-N | [2] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point (Predicted) | 475.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This compound can be synthesized from dehydroabietic acid through benzylic oxidation.[1]

Materials:

-

Dehydroabietic acid

-

Oxidizing agent (e.g., CrO₃, KMnO₄)

-

Appropriate solvent (e.g., acetic acid)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve dehydroabietic acid in a suitable solvent, such as acetic acid, in a round-bottom flask.

-

Slowly add the oxidizing agent to the solution while stirring at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for CrO₃).

-

Extract the product using an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica (B1680970) gel.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in BV2 Microglial Cells

This protocol is adapted from the evaluation of 1,2,3-triazole hybrids of this compound and can be used to assess the anti-inflammatory potential of the core compound.[1]

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the antimicrobial activity of a compound and is adapted from studies on dehydroabietic acid.[3][4]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound

-

Solvent for the compound (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity Assay: MTT Cell Viability Assay

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cancer cell lines and is adapted from studies on abietic acid.[5][6]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are limited, research on its parent compound, dehydroabietic acid, provides valuable insights into its potential mechanisms of action, particularly concerning inflammatory responses.

NF-κB and MAPK Signaling Pathways

Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] It is plausible that this compound shares a similar mechanism.

The NF-κB pathway is a crucial regulator of inflammatory gene expression.[10][11] Dehydroabietic acid has been observed to inhibit the phosphorylation of IκBα and IKKα/β, which are key steps in the activation of NF-κB.[8] This inhibitory action is believed to be mediated by the suppression of upstream kinases such as Src and Syk.[8]

The MAPK pathway, which includes cascades like JNK, ERK, and p38, is also involved in inflammatory processes.[12][13] Dehydroabietic acid has been found to specifically downregulate the phosphorylation of JNK, a key component of the MAPK pathway.[8]

Experimental Workflow for Signaling Pathway Analysis

Caption: Western blot workflow for analyzing signaling pathway modulation.

NF-κB and MAPK Signaling Pathways Diagram

Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. e-century.us [e-century.us]

- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Oxodehydroabietic Acid (CAS 18684-55-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodehydroabietic acid, a diterpene resin acid with the CAS number 18684-55-4, is a naturally occurring compound found predominantly in the resin of coniferous trees. As an oxidized derivative of dehydroabietic acid, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and various biological activities, including its anti-inflammatory, antimicrobial, anticancer, and insecticidal effects. The document presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes known signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical and Physical Properties

This compound is a tricyclic diterpenoid belonging to the abietane (B96969) class. Its chemical structure is characterized by a phenanthrene-like core.

| Property | Value | Reference |

| CAS Number | 18684-55-4 | [1] |

| Molecular Formula | C₂₀H₂₆O₃ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | [1] |

| Appearance | White powder | |

| Melting Point | 90-91 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

| Storage Temperature | -20 °C |

Synthesis

This compound can be synthesized from dehydroabietic acid through benzylic oxidation.[3] A general synthetic workflow is outlined below.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.

Anti-inflammatory Activity

While direct quantitative data for the parent compound is limited in the reviewed literature, derivatives of this compound have demonstrated potent anti-inflammatory effects. For instance, a series of 1,2,3-triazole hybrids of this compound showed significant inhibitory activity on nitric oxide (NO) production in BV2 microglial cells.[3]

| Compound | IC₅₀ (µM) on NO Production in BV2 cells |

| This compound-triazole hybrid 10 | 8.40 ± 0.98 |

| This compound-triazole hybrid 15 | 10.74 ± 2.67 |

| This compound-triazole hybrid 16 | 10.96 ± 1.85 |

| This compound-triazole hybrid 17 | 9.76 ± 1.27 |

| L-NMMA (Positive Control) | 42.36 ± 2.47 |

Data sourced from a study on derivatives of this compound.[3]

The anti-inflammatory mechanism of related abietane diterpenoids, such as dehydroabietic acid, involves the suppression of key inflammatory signaling pathways, including the NF-κB pathway. It is plausible that this compound shares a similar mechanism of action.

Antimicrobial Activity

Anticancer Activity

The cytotoxicity of this compound and its derivatives has been evaluated against several cancer cell lines. For instance, 7-beta-hydroxydehydroabietic acid, a related compound, showed moderate activity against PC3 (prostate cancer) cells with an IC₅₀ value of 68.9 ± 6.6 µM.[2] The anticancer mechanism of related diterpenoids often involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Insecticidal Activity

This compound plays a role in the chemical defense of conifers against herbivorous insects. It acts as an insect endocrine-disrupting agent by interfering with the juvenile hormone (JH)-mediated binding of the JH receptor Methoprene-tolerant (Met) and the steroid receptor coactivator (SRC). This disruption of hormonal signaling can lead to developmental abnormalities in insect larvae.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.

Synthesis of this compound Derivatives (1,2,3-Triazole Hybrids)

This protocol is adapted from a published procedure for the synthesis of 1,2,3-triazole hybrids of this compound.[3]

Materials:

-

This compound

-

Corresponding azide (B81097)

-

t-Butanol (t-BuOH)

-

Water (H₂O)

-

O-propargylated this compound or O-pentynylated this compound

-

Sodium ascorbate (B8700270)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the corresponding azide (0.2 mmol) in 4 mL of a mixed solvent (t-BuOH/H₂O = 1:1, v/v), add O-propargylated this compound or O-pentynylated this compound (0.2 mmol), sodium ascorbate (0.02 mmol), and CuSO₄·5H₂O (0.02 mmol).

-

Stir the reaction mixture for 48 hours at room temperature.

-

Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.

-

Extract the mixture with ethyl acetate (3 x 6 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under vacuum.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/EtOAc, from 8/1 to 1/1) to yield the final compounds.

Anti-inflammatory Assay (Nitric Oxide Inhibition in BV2 Cells)

This protocol is based on the evaluation of the anti-inflammatory activity of this compound derivatives.[3]

Materials:

-

BV2 microglial cells

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

Cell culture medium

-

Griess reagent

-

96-well plates

Procedure:

-

Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

-

Simultaneously, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

-

Target cancer cell lines (e.g., A549, MCF7, PC3)[2]

-

This compound

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Materials:

-

Test microorganism

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dispense the broth medium into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the compound across the plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Visually inspect the wells for turbidity to determine microbial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its anti-inflammatory, antimicrobial, anticancer, and insecticidal properties make it a valuable lead compound for the development of new therapeutic agents and agrochemicals. This technical guide provides a foundational resource for researchers by consolidating key information on its chemical properties, synthesis, biological activities, and relevant experimental protocols. Further research is needed to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates in mammalian cells, and to establish a more comprehensive profile of its quantitative biological activity.

References

- 1. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of this compound Bearing a 1,2,3-Triazole Moiety [mdpi.com]

- 4. Buy 15-Hydroxy-7-oxodehydroabietic acid | 95416-25-4 [smolecule.com]

- 5. protocols.io [protocols.io]

- 6. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomerieux.com [biomerieux.com]

The Discovery and Enduring Scientific Interest of Abietane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane (B96969) diterpenoids represent a large and structurally diverse class of natural products, primarily found in the plant kingdom, particularly in conifers and species of the Lamiaceae family. Their history is deeply intertwined with the study of natural resins, such as rosin (B192284), where they are major constituents. The archetypal member of this family, abietic acid, has been known for centuries as a component of naval stores.[1] However, it was not until the advancements in organic chemistry in the 20th century that the intricate tricyclic carbon skeleton of the abietanes was elucidated. This guide provides an in-depth technical overview of the discovery, history, and scientific investigation of abietane diterpenoids, with a focus on their physicochemical properties, biological activities, and the experimental methodologies used in their study.

A Historical Perspective on the Discovery of Abietane Diterpenoids

The journey of discovering abietane diterpenoids began with the chemical investigation of pine resins. Abietic acid, the most abundant of the resin acids, was one of the first to be isolated and studied, although its correct molecular structure was a subject of considerable debate for many years.[2] A significant milestone in the history of this class of compounds was the elucidation of the structure of abietic acid, which played a crucial role in the development of conformational analysis in organic chemistry.[2]

The semisystematic naming and numbering for this family of diterpenoids were established in 1969, with the saturated hydrocarbon "abietane" serving as the fundamental parent structure.[3] Following the initial work on abietic acid, numerous other abietane diterpenoids were discovered, with ferruginol (B158077) being first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).[4] Another prominent member, carnosic acid, was later identified in sage (Salvia officinalis) and rosemary (Rosmarinus officinalis).[4] Over the last few decades, more than 300 abietanes with diverse structures have been discovered, showcasing a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5]

Physicochemical and Spectroscopic Properties of Key Abietane Diterpenoids

The structural diversity of abietane diterpenoids gives rise to a range of physicochemical properties. The core abietane skeleton is a tricyclic system of 20 carbon atoms.[6] The presence of various functional groups, such as carboxylic acids, hydroxyls, and ketones, significantly influences their polarity, solubility, and spectroscopic characteristics. Below are tables summarizing the key properties of some of the most studied abietane diterpenoids.

Table 1: Physicochemical Properties of Selected Abietane Diterpenoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Abietane | C20H36 | 276.51 | - | Colorless solid |

| Abietic Acid | C20H30O2 | 302.45 | 172-175 | Colorless monoclinic crystals |

| Ferruginol | C20H30O | 286.45 | 53-57 | - |

| Carnosic Acid | C20H28O4 | 332.43 | 185-190 (decomposes) | Yellowish crystals |

Table 2: Spectroscopic Data for Abietic Acid

| Spectroscopic Technique | Key Data |

| IR (KBr, cm⁻¹) | 3427 (O-H), 2935, 2866 (C-H), 1692 (C=O), 1468 (C=C)[3] |

| ¹H NMR (DMSO-d6, ppm) | Signals corresponding to the tricyclic structure and vinyl protons. |

| ¹³C NMR (DMSO-d6, ppm) | Signals corresponding to the 20 carbons of the abietane skeleton, including the carboxyl carbon. |

| MS (TOF, m/z) | 302.44 (M⁺)[3] |

Biological Activities of Abietane Diterpenoids

Abietane diterpenoids exhibit a remarkable array of biological activities, which has spurred significant interest in their potential as therapeutic agents. Their anticancer and anti-inflammatory properties are particularly well-documented.

Table 3: Anticancer Activity of Selected Abietane Diterpenoids (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | [5] |

| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [5] |

| Royleanone | LNCaP (Prostate Cancer) | 12.5 | [7] |

| Dehydroabietinol | MIA PaCa-2 (Pancreatic Cancer) | 6.6 | [8] |

| Pygmaeocin B | HT29 (Colon Cancer) | 6.69 µg/mL | [9] |

| Compound 13 (synthetic) | HT29 (Colon Cancer) | 2.7 µg/mL | [9] |

Table 4: Anti-inflammatory Activity of Selected Abietane Diterpenoids (IC₅₀ values)

| Compound | Assay | IC₅₀ | Reference |

| Nepetabrate D (from Nepeta bracteata) | NO production in RAW 264.7 cells | 18.8 µM | [2] |

| Nepetabrate B (from Nepeta bracteata) | NO production in RAW 264.7 cells | 19.2 µM | [2] |

| Pygmaeocin B | NO production in RAW 264.7 cells | 33.0 ng/mL | [9] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of abietane diterpenoids.

Isolation and Purification

Protocol 4.1.1: Isolation of Abietic Acid from Pine Resin

-

Isomerization: Heat 100 g of pine rosin with 200 mL of glacial acetic acid at 70°C. Add 30 g of a macroporous strong acidity cation exchange resin and stir for four hours to convert other resin acids into abietic acid.[10]

-

Crystallization: Filter the mixture and allow it to cool to room temperature overnight to obtain crude abietic acid crystals.[10]

-

Recrystallization: Recrystallize the crude product three times from aqueous ethanol (B145695) by slow evaporation to yield colorless monoclinic crystals of high purity.[10]

Protocol 4.1.2: General Procedure for Isolation of Diterpenoids from Salvia Species

-

Extraction: Macerate the dried and powdered plant material (e.g., roots) with a suitable solvent like acetone (B3395972) at room temperature.

-

Fractionation: Subject the crude extract to open column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, typically starting with a nonpolar solvent like petroleum ether and gradually increasing the polarity with dichloromethane (B109758) and then methanol.

-

Purification: Further purify the fractions containing diterpenoids using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Structure Elucidation

The structures of isolated abietane diterpenoids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between protons and carbons, allowing for the full structural elucidation of the molecule.

-

Bioactivity Assays

Protocol 4.3.1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

-

Measurement: Determine the amount of nitric oxide (NO) produced in the culture supernatant using the Griess reagent.

-

Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

Abietane diterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms

Several abietane diterpenoids induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

-

Ferruginol: This compound has been shown to induce apoptosis in prostate and non-small cell lung cancer cells by activating caspases and the apoptosis-inducing factor (AIF).[5][10] It also inhibits key survival signaling pathways, including the Ras/PI3K and STAT3/5 pathways, and modulates the MAPK and PI3K/AKT pathways.[5][11]

-

Carnosic Acid: This diterpene from rosemary and sage induces apoptosis in cancer cells by modulating the Akt/IKK/NF-κB signaling pathway.[12]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of abietane diterpenoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

-

Abietic Acid and Dehydroabietic Acid: These compounds suppress the inflammatory response by inhibiting the activation of the NF-κB pathway. Dehydroabietic acid achieves this by targeting upstream kinases such as TAK1, Src, and Syk.[13][14]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive abietane diterpenoids.

Conclusion

The study of abietane diterpenoids has evolved from the initial characterization of resin components to the forefront of natural product-based drug discovery. Their rich chemical diversity and potent biological activities, particularly in the areas of oncology and inflammation, continue to make them a fascinating and promising area of research. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this remarkable class of natural compounds. Further investigations into their structure-activity relationships and the development of synthetic derivatives will undoubtedly pave the way for novel therapeutic agents in the future.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity [mdpi.com]

- 10. uv.es [uv.es]

- 11. researchgate.net [researchgate.net]

- 12. Content of Carnosic Acid, Carnosol, Rosmarinic Acid, and Proximate Composition in an Assortment of Dried Sage (Salvia officinalis L.) [mdpi.com]

- 13. Frontiers | Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]

- 14. Abietane Diterpenoids from the Hairy Roots of Salvia corrugata | MDPI [mdpi.com]

Spectroscopic and Structural Elucidation of 7-Oxodehydroabietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxodehydroabietic acid, a diterpenoid resin acid with significant interest in medicinal chemistry and natural product research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of analytical workflows to support research and development activities.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, unified dataset from a single source is not publicly available, this guide synthesizes data from various sources, including data for closely related derivatives, to provide a comprehensive analytical profile.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula as C₂₀H₂₆O₃.[1]

Table 1: Mass Spectrometry Data for this compound and its Derivatives

| Analyte | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | ESI (+) | 315.1953 [M+H]⁺ | Not explicitly detailed in the provided search results. | [1] |

| This compound, methyl ester | GC-MS (EI) | 328 [M]⁺ | 253, 254 | [2] |

| This compound, trimethylsilyl (B98337) ester | GC-MS (EI) | 386 [M]⁺ | Not explicitly detailed in the provided search results. | [3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound, notably the carboxylic acid and the ketone.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2960 | Strong | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Ketone) |

| ~1695 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-11 | ~7.8 | s |

| H-12 | ~7.4 | d |

| H-14 | ~7.2 | d |

| H-15 | ~3.2 | septet |

| H-5 | ~2.9 | m |

| H-6α, H-6β | ~2.5-2.7 | m |

| H-1α, H-1β | ~1.8-2.2 | m |

| H-2α, H-2β | ~1.6-1.8 | m |

| H-3α, H-3β | ~1.4-1.6 | m |

| C10-CH₃ (H-20) | ~1.3 | s |

| C4-CH₃ (H-19) | ~1.25 | s |

| Isopropyl-CH₃ (H-16, H-17) | ~1.2 | d |

| COOH | ~12.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone, C-7) | ~198 |

| COOH (C-18) | ~184 |

| Aromatic C (quaternary) | ~155, ~148, ~135 |

| Aromatic CH | ~125-130 |

| C-5 | ~48 |

| C-10 | ~38 |

| C-4 | ~37 |

| Aliphatic CH₂ and CH | ~18-37 |

| C10-CH₃ (C-20) | ~25 |

| Isopropyl-CH₃ (C-16, C-17) | ~24 |

| C4-CH₃ (C-19) | ~17 |

Note: These are predicted values based on known data for similar diterpenoid structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

Sample Preparation

For NMR and MS analysis, this compound is typically dissolved in a suitable solvent. Common choices for NMR include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated acetone (B3395972) ((CD₃)₂CO).[4] For mass spectrometry, especially when coupled with gas chromatography (GC-MS), derivatization to the methyl or trimethylsilyl ester is common to improve volatility and chromatographic behavior.[5]

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR : Standard acquisition parameters are typically used. The spectral width should be sufficient to cover the range from approximately 0 to 13 ppm.

-

¹³C NMR : A proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm is appropriate.

-

2D NMR : For complete structural assignment, a suite of 2D NMR experiments is invaluable, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to probe long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Sample Preparation : The sample can be analyzed as a KBr (potassium bromide) pellet, as a thin film on a salt plate (e.g., NaCl or KBr), or in a suitable solvent.

-

Data Acquisition : Spectra are typically collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

For Direct Analysis : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide accurate mass measurements of the molecular ion.[1]

-

For GC-MS Analysis : The sample is first derivatized (e.g., methylation or silylation). The derivative is then injected into a gas chromatograph for separation, followed by detection with a mass spectrometer, typically using electron ionization (EI).[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Key Structural Features and Spectroscopic Correlations

This diagram highlights the key structural features of this compound and their expected spectroscopic signatures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, methyl ester | C21H28O3 | CID 620189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, trimethylsilyl ester [webbook.nist.gov]

- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ncasi.org [ncasi.org]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Diterpenoid Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of diterpenoid acids, a class of natural compounds with significant therapeutic potential. Diterpenoids are a diverse group of secondary metabolites found in various plants and have been traditionally used in medicine to treat inflammatory conditions.[1] This document summarizes the key mechanisms of action, presents quantitative data on their efficacy, details common experimental protocols, and visualizes the cellular signaling pathways they modulate.

Core Mechanisms: Modulation of Inflammatory Signaling Pathways

Diterpenoid acids exert their anti-inflammatory effects primarily by interfering with key signaling cascades that regulate the expression of pro-inflammatory mediators. The two most prominent pathways targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that acts as a master regulator of the inflammatory response.[2] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. The freed NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[3][4][5]

Diterpenoid acids have been shown to inhibit this pathway at multiple points.[1][6][7] Some diterpenoids can directly interfere with the DNA-binding activity of NF-κB, while others prevent its translocation to the nucleus.[8] A key mechanism involves the inhibition of IKK activity, which prevents IκBα phosphorylation and degradation, thereby keeping NF-κB locked in the cytoplasm.[5] For example, grindelic acid has been shown to decrease the concentration of the p65 subunit of NF-κB in LPS-stimulated epithelial cells.[3][9] Similarly, diterpenoids from Blumea balsamifera have been found to downregulate NF-κB phosphorylation.[10][11]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transduces extracellular signals to regulate cellular processes like inflammation, proliferation, and apoptosis.[12] The pathway consists of a cascade of protein kinases that, when activated by stimuli like LPS, lead to the activation of transcription factors (e.g., AP-1), which in turn promote the expression of inflammatory genes. Some diterpenoids, such as ferruginol, have been shown to suppress the MAPK signaling pathway, contributing to their anti-inflammatory effects.[4][13]

Quantitative Assessment of In Vitro Anti-inflammatory Activity

The anti-inflammatory potency of diterpenoid acids is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes key quantitative data for representative diterpenoid acids.

| Diterpenoid Acid | Assay | Cell Line / Enzyme | IC50 / Inhibition | Reference |

| Kaurenoic Acid | NO Production | RAW 264.7 Macrophages | 51.73 (±2.42) µM | [14] |

| PGE₂ Release | RAW 264.7 Macrophages | 106.09 (±0.27) µM | [14] | |

| Abietic Acid | 5-Lipoxygenase | Soybean 5-LOX | 29.5 (±1.29) µM | [15] |

| Andrographolide Derivative | NO Production | RAW 264.7 Macrophages | 3.38 (±1.03) µM | [4] |

| Grindelic Acid | Cytokine Release (IL-8, TNF-α, IL-1β) | Human Neutrophils | Significant suppression comparable to budesonide | [16] |

| Ferruginol | Antiproliferative (Thyroid Cancer) | MDA-T32 Cells | 12 µM | [13] |

| Isosteviol | Cytokine Release (IL-6, TNF-α) | Macrophages | Significantly decreased levels | [17] |

Standard Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the anti-inflammatory effects of test compounds. Below are detailed methodologies for key in vitro assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[2]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Remove the old medium and pre-treat the cells with various concentrations of the diterpenoid acid (dissolved in a suitable vehicle like DMSO) for 1 hour. Include a vehicle control.[2]

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Incubate for 24 hours.[2][18]

-

Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[2]

-

Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[18]

-

Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.[18]

-

Quantification: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture medium.[19][20]

-

Cell Treatment: Seed and treat cells with the test compound and LPS as described in the NO assay (protocol 3.1, steps 1-3).[18]

-

Supernatant Collection: Collect the cell culture supernatants after the incubation period.

-

ELISA Procedure: Perform the ELISA using a commercial kit according to the manufacturer's instructions.[2][20] This typically involves:

-

Adding supernatants and standards to a 96-well plate pre-coated with a capture antibody specific to the cytokine of interest.

-

Incubating to allow the cytokine to bind.

-

Washing the plate to remove unbound substances.

-

Adding a biotinylated detection antibody, followed by another incubation and wash.

-

Adding a streptavidin-HRP conjugate, followed by incubation and wash.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.

-

Assay Principle: The assay is typically performed using a commercially available colorimetric or fluorometric inhibitor screening kit. The principle involves monitoring the peroxidase activity of the COX enzyme.

-

Procedure (General):

-

The test compound (diterpenoid acid) is incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.[21]

-

Arachidonic acid (the substrate) is added to initiate the reaction, which produces Prostaglandin G₂ (PGG₂).[22]

-

The peroxidase component of the COX enzyme then reduces PGG₂ to PGH₂, and this activity is measured by monitoring the absorbance or fluorescence of a probe.

-

-

Data Analysis: The activity is compared to a control without the inhibitor. The IC50 values for both COX-1 and COX-2 are calculated to determine the compound's potency and selectivity.[21][22]

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which catalyze the oxidation of fatty acids like linoleic or arachidonic acid to produce leukotrienes, another class of inflammatory mediators.[15]

-

Assay Principle: LOX activity is determined spectrophotometrically by measuring the formation of a conjugated diene hydroperoxide, which absorbs light at 234 nm.[23][24]

-

Procedure:

-

The test compound is pre-incubated with the LOX enzyme (e.g., soybean lipoxygenase) in a buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0) for a few minutes at 25°C.[23][24]

-

The reaction is initiated by adding the substrate, linoleic acid.[24]

-

The increase in absorbance at 234 nm is monitored for a set period (e.g., 3-6 minutes) using a spectrophotometer.[24][25]

-

-

Data Analysis: The rate of reaction (slope of the absorbance curve) is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the rate of an uninhibited control. IC50 values are then calculated.[25]

Conclusion

Diterpenoid acids represent a promising class of natural compounds with well-defined in vitro anti-inflammatory properties. Their ability to modulate critical inflammatory pathways, particularly NF-κB and MAPK, underscores their potential for development as novel therapeutic agents. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Diterpenoids from and Their Anti-Inflammatory Activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Abietic acid inhibits lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inula helenium and Grindelia squarrosa as a source of compounds with anti-inflammatory activity in human neutrophils and cultured human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isosteviol reduces the acute inflammatory response after burns by upregulating MMP9 in macrophages leading to M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijddr.in [ijddr.in]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. dergipark.org.tr [dergipark.org.tr]

Unveiling the Therapeutic Promise of 7-Oxodehydroabietic Acid: A Technical Guide for Researchers

A comprehensive analysis of the diterpenoid 7-Oxodehydroabietic acid reveals a promising scaffold for the development of novel therapeutics, with demonstrated potential in anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth overview of its biological activities, mechanisms of action, and relevant experimental protocols to support further research and drug development efforts.

This compound, a naturally occurring abietane (B96969) diterpenoid derived from the resin of coniferous trees, has emerged as a molecule of significant interest in the scientific community.[1][2] Its unique chemical structure provides a foundation for a diverse range of pharmacological properties. This guide synthesizes the current understanding of this compound's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and insights into its molecular signaling pathways.

Anti-Inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects. Studies utilizing murine microglial BV2 cells have shown that synthetic hybrids of this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Cell Line | Parameter | IC50 (µM) | Positive Control | IC50 (µM) |

| This compound - 1,2,3-triazole hybrid 10 | BV2 | NO Inhibition | 8.40 ± 0.98 | L-NMMA | 42.36 ± 2.47 |

| This compound - 1,2,3-triazole hybrid 15 | BV2 | NO Inhibition | 10.74 ± 2.67 | L-NMMA | 42.36 ± 2.47 |

| This compound - 1,2,3-triazole hybrid 16 | BV2 | NO Inhibition | 10.96 ± 1.85 | L-NMMA | 42.36 ± 2.47 |

| This compound - 1,2,3-triazole hybrid 17 | BV2 | NO Inhibition | 9.76 ± 1.27 | L-NMMA | 42.36 ± 2.47 |

Data sourced from a study on novel hybrids of this compound.[1]

While the precise signaling pathways for this compound are still under investigation, research on its parent compound, dehydroabietic acid, suggests the involvement of the NF-κB and AP-1 signaling cascades, which are critical regulators of the inflammatory response.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound derivatives in BV2 microglial cells.

1. Cell Culture:

-

Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

-

Seed BV2 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Nitric Oxide Measurement:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which serves as an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Anticancer Potential

The parent compound, dehydroabietic acid, and its derivatives have shown promising anticancer activities against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Cytotoxic Activity of Dehydroabietic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Dehydroabietic acid derivative 22f | HeLa (Cervical Cancer) | 7.76 ± 0.98 |

| Dehydroabietic acid derivative 28e | SK-OV-3 (Ovarian Cancer) | 1.79 ± 0.43 |

| Dehydroabietic acid derivative 30n | HeLa (Cervical Cancer) | 6.58 ± 1.11 |

| Dehydroabietic acid derivative 77b | SMMC-7721 (Hepatocellular Carcinoma) | 0.72 - 1.78 |

Data compiled from a review on the biological activities of dehydroabietic acid.[3]

While specific IC50 values for this compound are not extensively reported, a water extract of Pinus koraiensis pinecones, containing this compound as one of its main components, exhibited significant cytotoxic activity against human lung cancer cell lines (A549, H1264, H1299, and Calu-6) with IC50 values ranging from 0.62 to 1.73 mg/ml.[4] This suggests that this compound contributes to the observed anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

6. Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial and Other Potential Applications

Beyond its anti-inflammatory and anticancer properties, this compound and its related compounds have shown potential in other therapeutic areas.

-

Antimicrobial Activity: The parent compound, dehydroabietic acid, has demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 3.9 to 32 μg/mL.[3] Further investigation is warranted to determine the specific antimicrobial spectrum and efficacy of this compound.

-

Neuroprotection: While direct evidence is limited, the anti-inflammatory properties of this compound suggest a potential role in neuroprotection. Neuroinflammation, often mediated by microglial cells, is a key factor in the pathogenesis of neurodegenerative diseases. By inhibiting inflammatory pathways, this compound could potentially mitigate neuronal damage.

-

Metabolic Disorders: Dehydroabietic acid has been shown to improve glucose and lipid metabolism in obese diabetic mice by suppressing the production of pro-inflammatory cytokines.[5] This suggests that this compound may also have beneficial effects in the context of metabolic syndrome, although further research is needed to confirm this.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Inoculum Preparation:

-

Prepare a standardized suspension of the test bacterium in a suitable broth medium.

2. Serial Dilution:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

3. Inoculation:

-

Add the bacterial inoculum to each well of the microtiter plate.

4. Incubation:

-

Incubate the plate at an appropriate temperature and duration for the specific bacterium.

5. MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of new therapeutic agents. Its demonstrated anti-inflammatory and potential anticancer activities, coupled with hints of efficacy in other areas, underscore the need for continued investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, conducting comprehensive in vivo studies to validate its therapeutic potential, and exploring structure-activity relationships to design and synthesize more potent and selective derivatives. This technical guide provides a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this fascinating natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H26O3 | CID 29212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Dehydroabietic acid, a diterpene, improves diabetes and hyperlipidemia in obese diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxodehydroabietic Acid: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 7-oxodehydroabietic acid, a significant oxidation product of abietic and dehydroabietic acids found in colophony (rosin). This document collates available data on its solubility and stability, outlines detailed experimental protocols for its analysis, and explores its potential biological activities, including its role in modulating key signaling pathways.

Solubility

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions and extraction methodologies provide valuable insights into its solubility profile.

Qualitative Solubility:

This compound is reported to be soluble in a range of organic solvents.[1] This solubility is critical for its extraction, purification, and formulation for experimental assays.

| Solvent Class | Specific Solvents | Source |

| Chlorinated Solvents | Chloroform, Dichloromethane | [1] |

| Esters | Ethyl Acetate | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | [1] |

| Ketones | Acetone | [1] |

| Nitriles | Acetonitrile | [1] |

Aqueous Solubility:

The aqueous solubility of this compound is expected to be low due to its hydrophobic diterpenoid structure. For biological assays requiring aqueous buffers, the use of co-solvents or solubilizing agents is typically necessary.

Stability

This compound is recognized as a stable marker of colophonium autoxidation, indicating a degree of intrinsic stability.[1] However, like many complex organic molecules, its stability is subject to environmental conditions.

General Stability Profile:

| Condition | Observation | Source |

| Storage | Stable under recommended storage conditions (typically -20°C).[2] | [2] |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents can promote degradation.[3] | [3] |

| Thermal | As an oxidation product of abietic acid, it can be formed at elevated temperatures (e.g., during the heating of rosin).[1] Under fire conditions, it may decompose and emit toxic fumes.[3] | [1][3] |